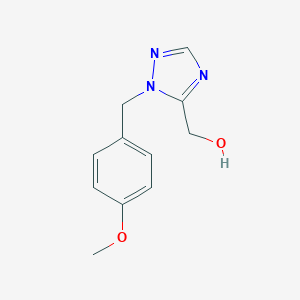

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRGPSAINQOQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444743 | |

| Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199014-14-7 | |

| Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the regioselective N-alkylation of 1,2,4-triazole, followed by C5-formylation via directed lithiation, and culminating in the reduction of the resulting aldehyde to the target primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen methodologies.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with diverse therapeutic applications. The unique electronic properties and hydrogen bonding capabilities of this ring system make it an attractive pharmacophore. The title compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, incorporates several key structural features: a 1,2,4-triazole core, a 4-methoxybenzyl group at the N1 position which can mimic interactions of a substituted phenyl ring, and a hydroxymethyl group at the C5 position that can serve as a handle for further synthetic elaboration or as a key interacting moiety with biological targets.

This guide will detail a logical and field-proven three-step synthetic sequence to access this target molecule. Each step is discussed with an emphasis on scientific integrity, providing the causality behind experimental choices to ensure reproducibility and success.

Overall Synthesis Pathway

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is accomplished through a three-step sequence as illustrated below. The pathway is designed for efficiency and control over regiochemistry.

Caption: Overall three-step synthesis pathway.

Step 1: N-Alkylation of 1,2,4-Triazole

Scientific Rationale

The initial step involves the introduction of the 4-methoxybenzyl group onto the 1,2,4-triazole ring. The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position, leading to a mixture of regioisomers. The desired product is the N1-substituted isomer. The regioselectivity of this reaction is influenced by factors such as the base, solvent, and counter-ion. Generally, alkylation under basic conditions tends to favor the N1 isomer.[1][2] The use of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) provides a reliable method for achieving good regioselectivity for the N1 position.

Caption: Workflow for the N-Alkylation of 1,2,4-triazole.

Experimental Protocol

-

To a stirred suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-methoxybenzyl chloride (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(4-methoxybenzyl)-1H-1,2,4-triazole as the major product.

Data Summary: Intermediate 1

| Parameter | Value | Reference |

| IUPAC Name | 1-(4-Methoxybenzyl)-1H-1,2,4-triazole | N/A |

| Molecular Formula | C10H11N3O | N/A |

| Molecular Weight | 189.22 g/mol | N/A |

| Appearance | White to off-white solid | [3] |

| Yield | 70-85% (typical) | [1][2] |

| Melting Point | 78-82 °C | [3] |

Step 2: C5-Formylation of 1-(4-Methoxybenzyl)-1H-1,2,4-triazole

Scientific Rationale

The introduction of a formyl group at the C5 position of the triazole ring is achieved through directed ortho-metalation (DoM), a powerful tool for the functionalization of heterocycles. The nitrogen atoms in the triazole ring direct the deprotonation to the adjacent C5 position. Treatment of 1-(4-methoxybenzyl)-1H-1,2,4-triazole with a strong base, such as n-butyllithium (n-BuLi), at low temperature generates the C5-lithiated intermediate. This highly reactive organolithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired aldehyde.[4] This method is generally high-yielding and regioselective.

Caption: Workflow for the C5-Formylation via Lithiation.

Experimental Protocol

-

Dissolve 1-(4-methoxybenzyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde.

Data Summary: Intermediate 2

| Parameter | Value | Reference |

| IUPAC Name | 1-(4-Methoxybenzyl)-1H-1,2,4-triazole-5-carbaldehyde | N/A |

| Molecular Formula | C11H11N3O2 | N/A |

| Molecular Weight | 217.23 g/mol | N/A |

| Appearance | White to pale yellow solid | Analogous Compounds |

| Yield | 65-80% (typical) | [4] |

| Melting Point | Varies based on purity | N/A |

Step 3: Reduction of the Aldehyde to the Alcohol

Scientific Rationale

The final step in the synthesis is the reduction of the C5-formyl group to a hydroxymethyl group. This is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high chemoselectivity for reducing aldehydes and ketones in the presence of other functional groups.[5][6] The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature, providing the desired alcohol in high yield with a simple work-up procedure.

Sources

A Guide to the Spectroscopic Characterization of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol

Introduction: The Structural Imperative in Triazole Chemistry

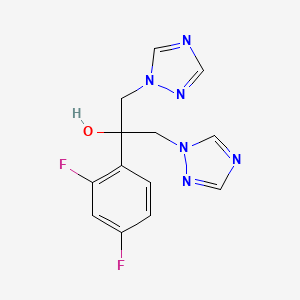

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The efficacy and safety of these agents are intrinsically linked to their precise molecular architecture. Substituent placement on the triazole ring dictates biological activity, making unambiguous structural verification a non-negotiable aspect of drug discovery and development.

This technical guide provides an in-depth, methodology-focused overview of the comprehensive spectroscopic characterization of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol. This compound serves as a valuable exemplar, possessing key structural motifs—a p-substituted aromatic ring, a flexible benzyl linker, a heterocyclic core, and a primary alcohol—that present distinct and synergistic spectroscopic signatures. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the logic behind the analytical workflow, demonstrating how a multi-technique approach creates a self-validating system for absolute structural confirmation.

Molecular Blueprint and Synthetic Context

Before delving into characterization, understanding the molecule's structure and likely synthetic origin is crucial. The regiochemistry of the N-benzyl substituent is a key feature to confirm; spectroscopic analysis must definitively distinguish the 1-substituted isomer from other possibilities (e.g., 2- or 4-substituted).

Caption: Key functional regions of the target molecule.

A plausible synthesis involves the N-alkylation of a pre-formed (1H-1,2,4-triazol-5-yl)methanol with 4-methoxybenzyl chloride. This pathway provides a logical framework for the subsequent analytical verification.

Caption: Plausible synthetic workflow for the target compound.

The Integrated Spectroscopic Workflow: A Strategy for Certainty

No single technique can provide absolute structural proof. Our approach relies on the convergence of data from orthogonal methods. Each analysis poses a question, and the collective answers build an irrefutable case for the proposed structure.

Caption: An integrated workflow for unambiguous structural verification.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: ¹H NMR is the preeminent technique for determining the connectivity of a molecule. It provides precise information on the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling. For our target, it is essential for confirming the p-substitution pattern of the benzene ring and verifying the presence and connectivity of the two different CH₂ groups.

Experimental Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons like those in hydroxyl groups.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

-

Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Data Interpretation and Expected Resonances

The spectrum is predicted to show five distinct signals, perfectly accounting for all 13 protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 - 8.2 | Singlet (s) | 1H | Triazole C-H | The proton on the triazole ring is deshielded by the adjacent electronegative nitrogen atoms. |

| ~7.2 - 7.3 | Doublet (d) | 2H | Aromatic C-H (ortho to CH₂) | These protons are part of a classic AA'BB' system, deshielded by the benzene ring's electron current. |

| ~6.8 - 6.9 | Doublet (d) | 2H | Aromatic C-H (ortho to OCH₃) | These protons are shielded by the electron-donating effect of the methoxy group, causing an upfield shift relative to their counterparts. |

| ~5.4 - 5.5 | Singlet (s) | 2H | Benzyl CH₂-N | This methylene group is adjacent to the electron-withdrawing triazole ring and the aromatic system, resulting in a downfield shift. |

| ~4.6 - 4.7 | Singlet (s) | 2H | Methanol CH₂-O | This methylene group is deshielded by the adjacent oxygen atom. The signal may be a doublet if coupled to the OH proton. |

| ~5.2 - 5.4 (in DMSO-d₆) | Triplet (t) | 1H | Hydroxyl O-H | This exchangeable proton's signal is solvent-dependent and will disappear upon D₂O exchange. It often couples to the adjacent CH₂. |

| ~3.7 - 3.8 | Singlet (s) | 3H | Methoxy O-CH₃ | A characteristic singlet for a methoxy group on an aromatic ring. |

Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Rationale: While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon framework. Using a broadband proton-decoupled experiment, each unique carbon atom appears as a singlet, allowing for a direct count of non-equivalent carbons. This is crucial for confirming the presence of all 11 carbons and identifying the quaternary carbons of the triazole ring.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Record the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. The experiment is run with broadband proton decoupling to simplify the spectrum to singlets.

Data Interpretation and Expected Resonances

The spectrum should reveal 9 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 - 165 | Triazole C-OH | This carbon is significantly deshielded due to its attachment to an oxygen and two nitrogen atoms within the ring. |

| ~159 - 160 | Aromatic C-OCH₃ | The carbon directly attached to the electron-donating methoxy group is highly deshielded. |

| ~144 - 146 | Triazole C-H | Deshielded by adjacent nitrogen atoms. |

| ~129 - 130 | Aromatic C-H (ortho to CH₂) | Standard chemical shift for substituted aromatic carbons. |

| ~127 - 128 | Aromatic C-CH₂ | Quaternary aromatic carbon. |

| ~114 - 115 | Aromatic C-H (ortho to OCH₃) | Shielded by the electron-donating effect of the methoxy group. |

| ~55 - 56 | Methoxy O-CH₃ | Typical value for an aromatic methoxy carbon. |

| ~54 - 55 | Methanol CH₂-O | Aliphatic carbon attached to an oxygen atom. |

| ~51 - 52 | Benzyl CH₂-N | Aliphatic carbon attached to a nitrogen atom of the triazole ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The diagnostic value lies in identifying bond vibrations at specific frequencies. For our molecule, FT-IR serves as a quick quality check to confirm the presence of the hydroxyl group (O-H), the aromatic system, and the methoxy C-O bond.

Experimental Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted.

Data Interpretation and Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200 - 3500 | O-H stretch (broad) | Hydroxyl group of the methanol moiety.[4] |

| 3000 - 3100 | C-H stretch | Aromatic C-H (benzene and triazole rings).[4] |

| 2850 - 3000 | C-H stretch | Aliphatic C-H (benzyl and methanol CH₂, methoxy CH₃).[2] |

| 1500 - 1610 | C=C and C=N stretch | Aromatic ring and triazole ring stretching.[1] |

| 1240 - 1260 | C-O stretch (asymmetric) | Aryl-alkyl ether (Ar-O-CH₃). |

| 1020 - 1050 | C-O stretch | Primary alcohol (R-CH₂-OH). |

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, which is one of its most fundamental properties. High-resolution MS (HRMS), using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, measures the mass-to-charge ratio (m/z) with extremely high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula, C₁₁H₁₃N₃O₂, and provides structural information through characteristic fragmentation patterns.[5]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the solution into the ESI source. Acquire the mass spectrum in positive ion mode. The high resolution allows for the calculation of the exact mass.

-

Fragmentation (MS/MS): To confirm connectivity, perform a tandem MS (MS/MS) experiment by isolating the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Expected Fragmentation

-

Molecular Formula: C₁₁H₁₃N₃O₂

-

Exact Mass: 219.1008

-

Expected [M+H]⁺: 220.1080

The most telling fragmentation pathway involves the cleavage of the benzylic C-N bond. This is a low-energy pathway that results in a highly stable, resonance-stabilized 4-methoxybenzyl cation.

Caption: Primary fragmentation pathway in ESI-MS/MS analysis.

| m/z (Positive Mode) | Formula | Fragment Assignment |

| 220.1080 | [C₁₁H₁₄N₃O₂]⁺ | Molecular Ion ([M+H]⁺) |

| 121.0648 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation (Base Peak) |

| 100.0454 | [C₃H₆N₃O]⁺ | Protonated (1H-1,2,4-triazol-5-yl)methanol fragment |

The observation of the intense fragment at m/z 121.0648 is exceptionally strong evidence for the 4-methoxybenzyl group and its attachment to a heteroatom.

Conclusion: A Symphony of Data

The spectroscopic characterization of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is a clear illustration of modern analytical chemistry principles. Each technique provides a unique and vital piece of the structural puzzle:

-

HRMS confirms the elemental formula.

-

FT-IR verifies the presence of key functional groups (OH, C-O).

-

¹³C NMR confirms the count of unique carbons and their chemical environments.

-

¹H NMR maps the proton framework, establishing the connectivity and regiochemistry of the substituents.

When combined, these datasets leave no ambiguity. The predicted chemical shifts, coupling patterns, vibrational frequencies, and fragmentation pathways all converge to support a single structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds from the research bench to potential therapeutic applications.

References

-

AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of ChemTech Research. Available at: [Link]

-

AIP Publishing. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

NIH National Library of Medicine. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Available at: [Link]

-

ResearchGate. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Mechanistic insights into the triazolylidene-catalysed Stetter and Benzoin Reactions: role of the N-ar. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Available at: [Link]

-

Supporting Information. (n.d.). Synthesis of Benzotriazoles from Benzynes and Azides. Available at: [Link]

-

PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link]

-

NIH National Library of Medicine. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. Available at: [Link]

-

MySkinRecipes. (n.d.). [1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanol. Available at: [Link]

-

PubMed. (n.d.). [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol: Synthesis, Characterization, and Physicochemical Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a proposed synthetic route and predicts the physicochemical and spectral properties based on established chemical principles and data from analogous structures. Furthermore, detailed, self-validating experimental protocols for its synthesis and characterization are provided to guide researchers in obtaining empirical data. This guide is intended to serve as a foundational resource for scientists working with or considering this molecule for their research endeavors.

Introduction

The 1,2,4-triazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. The substitution pattern on the triazole ring plays a crucial role in modulating these activities. The title compound, (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (Figure 1), incorporates a 4-methoxybenzyl group at the N1 position and a hydroxymethyl group at the C5 position. This specific arrangement offers multiple points for further functionalization, making it a versatile building block in synthetic chemistry. The 4-methoxybenzyl group can influence the molecule's lipophilicity and potential interactions with biological targets, while the hydroxymethyl group provides a handle for esterification, etherification, or oxidation to introduce diverse functionalities. This guide aims to consolidate the known information and provide a practical framework for the synthesis and characterization of this compound.

Figure 1: Chemical Structure of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol